3,4-Difluoro-4'-pentyl-1,1'-biphenyl
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Overview
Description
3,4-Difluoro-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C17H18F2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 4 positions of one phenyl ring, and a pentyl group is attached to the 4’ position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-4’-pentyl-1,1’-biphenyl can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate various functional groups .
Industrial Production Methods
Industrial production of 3,4-Difluoro-4’-pentyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated biphenyl derivatives .
Scientific Research Applications
3,4-Difluoro-4’-pentyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of liquid crystal materials for display technologies
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its electronic properties, making it a valuable intermediate in various chemical reactions. The pentyl group can enhance its solubility and interaction with other molecules, facilitating its use in different applications .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’-propyl-1,1’-biphenyl
- 3,4-Difluoro-4’-butyl-1,1’-biphenyl
- 3,4-Difluoro-4’-ethyl-1,1’-biphenyl
Uniqueness
3,4-Difluoro-4’-pentyl-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of a pentyl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specialized applications in liquid crystal technology and other fields .
Properties
CAS No. |
91460-70-7 |
---|---|
Molecular Formula |
C17H18F2 |
Molecular Weight |
260.32 g/mol |
IUPAC Name |
1,2-difluoro-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C17H18F2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18)17(19)12-15/h6-12H,2-5H2,1H3 |
InChI Key |
HDQBRIACKUIWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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